Mao-B-IN-5
Description
Overview of Monoamine Oxidases (MAOs) and Isoforms
MAOs exist in two primary isoforms in mammals: MAO-A and MAO-B. wikipedia.orgcellapplications.comscientificarchives.comcriver.com These isoforms are encoded by different genes located on the X chromosome and share approximately 70% amino acid sequence identity. cellapplications.comcriver.com Despite their structural similarities, MAO-A and MAO-B exhibit distinct substrate specificities and inhibitor sensitivities, which are attributed to differences in their active site cavities. wikipedia.orgcellapplications.comcriver.com
MAO-A primarily metabolizes substrates such as norepinephrine, serotonin (B10506), and tyramine (B21549). wikipedia.orgcellapplications.com MAO-B, on the other hand, preferentially deaminates substrates like -phenethylamine and benzylamine (B48309). wikipedia.orgcellapplications.com Dopamine (B1211576) and tyramine are considered substrates for both isoforms, although their metabolism by each can vary depending on the specific conditions and tissue. wikipedia.orgcellapplications.com
Physiological Roles of MAO-B in the Central Nervous System
MAO-B is predominantly expressed in astrocytes within the CNS, although it is also found in serotonergic and histaminergic neurons. scientificarchives.comnih.gov In astrocytes, MAO-B plays a crucial role in the metabolism of neurotransmitters, particularly dopamine. wikipedia.orgscientificarchives.comscbt.com By catalyzing the oxidative deamination of dopamine, MAO-B helps regulate its levels in the synaptic cleft, influencing neural activity and neuromodulation. wikipedia.orgscbt.com
Beyond its role in monoamine metabolism, MAO-B in astrocytes is increasingly recognized for its involvement in the synthesis of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter. scientificarchives.comnih.govresearchgate.net This occurs through the conversion of polyamines like putrescine into GABA. scientificarchives.comnih.gov This astrocytic GABA synthesis can significantly impact neuronal excitability and synaptic function. scientificarchives.comresearchgate.net
Pathophysiological Implications of MAO-B Overactivity in Neurological Conditions
While MAO-B is essential for normal brain function, its dysregulation and increased activity have been implicated in the pathogenesis of various neurological disorders. scientificarchives.comresearchgate.net Elevated MAO-B activity is commonly observed in the aging brain and is significantly increased in neuroinflammatory and neurodegenerative conditions, often associated with reactive astrogliosis. nih.govnih.govmdpi.com
Role in Neurodegeneration (e.g., Parkinson's Disease, Alzheimer's Disease)
Overactivity of MAO-B is strongly linked to neurodegenerative diseases such as Parkinson's disease (PD) and Alzheimer's disease (AD). scientificarchives.comchemrxiv.orgnih.govresearchgate.net In PD, increased MAO-B expression, particularly in reactive astrocytes in the substantia nigra, is thought to contribute to the degeneration of dopaminergic neurons. nih.govmdpi.com While historically linked to dopamine degradation, recent research highlights the role of astrocytic MAO-B in excessive GABA synthesis, leading to aberrant tonic inhibition of dopaminergic neurons, a mechanism associated with motor dysfunction in PD. scientificarchives.comnih.govresearchgate.net
In AD, elevated MAO-B activity in astrocytes is associated with increased oxidative stress, amyloid-beta aggregation, and neuroinflammation, contributing to cognitive decline. scientificarchives.comnih.govnih.govspandidos-publications.com MAO activity may also influence the cleavage of amyloid precursor protein, potentially leading to aberrant amyloid plaque generation. nih.gov
Contribution to Oxidative Stress and Reactive Oxygen Species Production
A significant consequence of MAO-B enzymatic activity is the production of reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂), as a byproduct of the oxidative deamination process. scbt.comresearchgate.netchemrxiv.orgnih.gov Increased MAO-B activity leads to the accumulation of H₂O₂, which induces oxidative stress. scientificarchives.comresearchgate.netchemrxiv.orgnih.gov This oxidative stress can cause cellular damage, disrupt cellular signaling, and contribute to neuroinflammation and neuronal dysfunction. scientificarchives.comresearchgate.netchemrxiv.orgoup.com
In neurodegenerative diseases, the increased expression and activity of MAO-B in reactive astrocytes exacerbate oxidative stress, further contributing to neuronal injury and degeneration. scientificarchives.comnih.govresearchgate.netspandidos-publications.com
Structure
3D Structure
Properties
Molecular Formula |
C19H21FN2O2 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(2S)-1-[[4-[(3-fluorophenyl)methoxy]phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C19H21FN2O2/c20-16-4-1-3-15(11-16)13-24-17-8-6-14(7-9-17)12-22-10-2-5-18(22)19(21)23/h1,3-4,6-9,11,18H,2,5,10,12-13H2,(H2,21,23)/t18-/m0/s1 |
InChI Key |
FVANEFQOAUJITQ-SFHVURJKSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)CC2=CC=C(C=C2)OCC3=CC(=CC=C3)F)C(=O)N |
Canonical SMILES |
C1CC(N(C1)CC2=CC=C(C=C2)OCC3=CC(=CC=C3)F)C(=O)N |
Origin of Product |
United States |
Enzymatic Interaction and Inhibition Profile of Mao B in 5
Selectivity Profile of Mao-B-IN-5
MAO-B Isoform Selectivity
Studies have demonstrated that this compound acts as an inhibitor of monoamine oxidase B (MAO-B). nih.gov The inhibitory potency is quantified by its half-maximal inhibitory concentration (IC50) value. For human MAO-B, this compound has been reported to have an IC50 of 0.198 µM. nih.gov
Monoamine oxidases (MAOs) are a family of enzymes responsible for the oxidative deamination of monoamines. uniprot.orgrcsb.orgwikipedia.org There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificities and tissue distribution. uniprot.orgwikipedia.orgwikipedia.orgguidetopharmacology.org MAO-B is known to preferentially metabolize substrates such as benzylamine (B48309) and phenylethylamine, and also plays a significant role in the metabolism of dopamine (B1211576) in humans. wikipedia.orgwikipedia.orggenecards.org Selective inhibition of MAO-B can lead to increased levels of these monoamines. uniprot.org
The observed low IC50 value for MAO-B indicates that this compound is a relatively potent inhibitor of this enzyme isoform. nih.gov
Off-Target Enzyme Interactions (e.g., MAO-A)
In addition to its effect on MAO-B, the interaction of this compound with other enzymes, including the MAO-A isoform, has been evaluated. Research indicates that this compound shows significantly lower inhibitory activity against human MAO-A compared to MAO-B. nih.gov The reported IC50 value for MAO-A is >100 µM, which is substantially higher than the IC50 for MAO-B. nih.gov This considerable difference in IC50 values highlights the selectivity of this compound for the MAO-B isoform over MAO-A.
MAO-A primarily metabolizes neurotransmitters such as serotonin (B10506) and norepinephrine. uniprot.orgwikipedia.orgwikipedia.orgguidetopharmacology.org Inhibitors that are selective for MAO-B are generally associated with a lower risk of certain interactions compared to non-selective MAO inhibitors or those selective for MAO-A. uniprot.orguniprot.org
Beyond the MAO isoforms, this compound has also been tested for its inhibitory effects on other enzymes. Studies have shown inhibition of p38α MAPK with an IC50 of 27.8 µM, but negligible inhibition of JNK3 with an IC50 of >100 µM. nih.gov These findings provide a broader picture of the enzymatic interaction profile of this compound, indicating some level of interaction with other kinases, though its most potent inhibitory activity reported in the provided sources is towards MAO-B. nih.gov
The following table summarizes the inhibitory activity of this compound against the tested enzymes:
| Enzyme | IC50 (µM) |
| Human MAO-B | 0.198 |
| Human MAO-A | >100 |
| p38α MAPK | 27.8 |
| JNK3 | >100 |
Data derived from source nih.gov.
Molecular and Cellular Mechanisms of Mao B in 5 Action
Modulation of Neurotransmitter Levels and Signaling Pathways
MAO-B inhibition by compounds like Mao-B-IN-5 affects the concentrations of specific neurotransmitters by reducing their metabolic breakdown.
Dopaminergic System Enhancement
MAO-B is involved in the catabolism of dopamine (B1211576), particularly in glial cells. scbt.comnih.govwikipedia.org Inhibition of MAO-B leads to a decrease in the breakdown of dopamine, subsequently increasing its levels in the synaptic cleft and enhancing dopaminergic signaling. nih.govexplorationpub.comexplorationpub.com This mechanism is considered crucial for the therapeutic effects of MAO-B inhibitors in conditions characterized by dopaminergic deficits. explorationpub.comexplorationpub.commdpi.com Research indicates that MAO-B inhibitors enhance dopamine signaling by blocking dopamine catabolism. nih.gov
Influence on Mitochondrial Function and Bioenergetics
MAO-B is located on the outer mitochondrial membrane, and its activity is closely linked to mitochondrial function. genecards.orgexplorationpub.comnih.gov Inhibition of MAO-B can influence mitochondrial bioenergetics and reduce oxidative damage.
Reduction of Oxidative Stress Markers
MAO-B activity generates hydrogen peroxide (H₂O₂) as a byproduct of the oxidative deamination process. scbt.comresearchgate.netmdpi.comtandfonline.comscientificarchives.commdpi.com H₂O₂ can contribute to the production of reactive oxygen species (ROS), leading to oxidative stress, which is implicated in various neurodegenerative conditions. researchgate.netmdpi.comexplorationpub.comnih.govtandfonline.comscientificarchives.commdpi.complos.orgresearchgate.netmdpi.comnih.gov Inhibition of MAO-B by compounds like this compound reduces the production of H₂O₂, thereby decreasing oxidative stress. researchgate.netnih.govexplorationpub.comnih.gov Studies suggest that MAO-B inhibitors can enhance brain mitochondrial function by reducing hydrogen peroxide generation. nih.govexplorationpub.com
Research findings illustrate the impact of MAO-B inhibition on oxidative stress markers:
| Oxidative Stress Marker | Effect of MAO-B Inhibition | Reference |
| Hydrogen Peroxide (H₂O₂) | Decreased production | researchgate.netnih.govexplorationpub.comnih.gov |
| Reactive Oxygen Species (ROS) | Reduced generation | researchgate.netnih.govexplorationpub.comnih.govmdpi.com |
| Mitochondrial Membrane Potential (MMP) | Depolarization (can be influenced by MAO-B inhibitors) | nih.govmdpi.com |
Specific studies have shown that MAO-B inhibitors can lead to a significant increase in ROS production in certain cell lines, such as C6 glioma cells, suggesting a context-dependent effect on oxidative stress. mdpi.com For instance, in C6 cells, treatment with certain MAO-B inhibitors resulted in a substantial increase in DCF fluorescence intensity, an indicator of ROS. mdpi.com
Mitochondrial Complex Activity Modulation
Mitochondrial dysfunction, including impaired complex I activity, is associated with various neurological disorders. nih.govexplorationpub.complos.orgresearchgate.net MAO-B activity, particularly through the generation of H₂O₂, can inhibit mitochondrial complex I. tandfonline.complos.orgresearchgate.net Inhibition of MAO-B can help restore mitochondrial complex activity. nih.govexplorationpub.comtandfonline.com Studies have demonstrated that MAO-B induction can lead to inhibited mitochondrial complex I activity, which is restored by MAO-B inhibition. tandfonline.com
Data from research on the effects of elevated MAO-B and subsequent inhibition on mitochondrial complex activity:
| Mitochondrial Complex | Effect of Elevated MAO-B | Effect of MAO-B Inhibition (or absence) | Reference |
| Complex I | Inhibited activity | Restored activity | tandfonline.complos.orgresearchgate.net |
| Alpha-ketoglutarate dehydrogenase (KGDH) | Inhibition by MAO-B mediated H₂O₂ generation | Sensitivity to inhibition reduced by MAO-B inhibition | researchgate.net |
| Aconitase | Oxidative inhibition by MAO-B mediated H₂O₂ generation | Sensitivity to inhibition reduced by MAO-B inhibition | researchgate.net |
Research indicates that Complex I and KGDH are particularly sensitive to inhibition by MAO-B mediated H₂O₂ generation. researchgate.net
Regulation of Astrocytic Activity and Neuroinflammation
MAO-B is predominantly expressed in astrocytes, and its increased activity in reactive astrocytes is linked to neuroinflammation and neurodegeneration. researchgate.netscientificarchives.commdpi.comresearchgate.netnih.govmdpi.com
MAO-B in astrocytes plays a role in the synthesis of gamma-aminobutyric acid (GABA) from putrescine. scientificarchives.commdpi.comnih.gov In reactive astrocytes, upregulated MAO-B activity enhances GABA production, which can lead to excessive tonic inhibition of neurons, disrupting neuronal excitability and synaptic function. scientificarchives.comresearchgate.net
Elevated MAO-B activity in astrocytes also contributes to neuroinflammation. scientificarchives.commdpi.comresearchgate.netnih.gov MAO-B-mediated metabolism generates ROS, which exacerbates oxidative stress and neuroinflammation. scientificarchives.comresearchgate.net Increased MAO-B activity can stimulate inflammatory pathways and enhance the release of pro-inflammatory cytokines from astrocytes. scientificarchives.commdpi.com
Inhibiting astrocytic MAO-B can mitigate these effects. MAO-B inhibition has been shown to block astrocytic GABA synthesis and reduce aberrant tonic inhibition of dopaminergic neurons. nih.gov Modulating MAO-B activity is therefore considered a potential therapeutic approach to regulate astrocytic activity, reduce neuroinflammation, and restore neural circuit homeostasis. scientificarchives.comresearchgate.net Increased MAO-B expression is significantly increased in neuroinflammatory conditions associated with reactive astrogliosis. nih.gov
Inhibition of Aberrant Astrocytic GABA Synthesis
Monoamine Oxidase B (MAO-B) is significantly expressed in astrocytes, particularly in brain regions such as the cerebellum and striatum. idrblab.netwikipedia.orgcuhk.edu.cn Under physiological conditions, astrocytic MAO-B plays a role in the synthesis of gamma-aminobutyric acid (GABA) through the degradation pathway of putrescine. wikipedia.orgcuhk.edu.cn In various neurodegenerative conditions, reactive astrocytes exhibit upregulated MAO-B activity, leading to an increased production of GABA. wikipedia.orguni-freiburg.de This excessive astrocytic GABA contributes to aberrant tonic inhibition of neighboring neurons, disrupting normal neuronal excitability and synaptic function. wikipedia.org Inhibition of astrocytic MAO-B has been shown to reduce these elevated tonic GABA currents. idrblab.net As a MAO-B inhibitor, this compound is understood to interfere with this process, thereby potentially mitigating the aberrant astrocytic GABA synthesis and its downstream inhibitory effects on neurons.
Attenuation of Astrocytic Hydrogen Peroxide Production
MAO-B enzymatic activity is known to generate reactive oxygen species (ROS), including hydrogen peroxide, as a byproduct of the oxidative deamination of monoamines. wikipedia.orguniprot.org This production of hydrogen peroxide contributes to oxidative stress, which is implicated in neuroinflammation and neuronal damage. wikipedia.orguniprot.org MAO-B inhibitors have demonstrated the potential to protect neurons, in part, by blocking these detrimental mechanisms involving the production of toxic byproducts like hydrogen peroxide. uniprot.org By inhibiting MAO-B, this compound is expected to attenuate the astrocytic production of hydrogen peroxide, thereby reducing oxidative stress and its associated cellular damage.
Impact on Cellular Survival Pathways
MAO-B inhibition has been associated with influencing cellular survival pathways, offering protective effects on neuronal populations.
Anti-Apoptotic Mechanisms
Studies on MAO-B inhibitors, such as selegiline (B1681611) and rasagiline (B1678815), have shown their ability to exert anti-apoptotic effects. researchgate.netnih.gov These effects involve the induction of anti-apoptotic proteins, notably those belonging to the Bcl-2 protein family. researchgate.netnih.gov Concurrently, these inhibitors can lead to the downregulation of pro-apoptotic proteins, such as Bax. researchgate.net Research on other MAO-B inhibitors, like PF9601N, suggests that anti-apoptotic actions can also be mediated through the inhibition of pathways such as the p53 pathway, which is involved in initiating apoptosis. By modulating the balance between pro- and anti-apoptotic factors and interfering with apoptotic signaling cascades, MAO-B inhibitors contribute to increased cell survival.
Neurotrophic Factor Upregulation (e.g., BDNF, NGF)
Another significant mechanism contributing to the beneficial effects of MAO-B inhibitors is the upregulation of neurotrophic factors. Compounds like selegiline and rasagiline have been shown to stimulate the synthesis and release of crucial neurotrophic factors, including Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF). researchgate.netnih.gov These factors are essential for neuronal survival, growth, differentiation, and maintaining synaptic function. The induction of these pro-survival neurotrophic factors by MAO-B inhibitors is considered a key component of their neuroprotective properties. researchgate.netnih.gov
Effects on Protein Aggregation Pathways (e.g., Alpha-Synuclein)
Accumulation and aggregation of misfolded proteins, such as alpha-synuclein (B15492655), are central to the pathogenesis of several neurodegenerative diseases, including Parkinson's disease. Research indicates that MAO-B inhibitors can influence these protein aggregation pathways. These compounds have been shown to prevent the aggregation and abnormal oligomerization of alpha-synuclein. researchgate.netnih.gov In vitro studies suggest that MAO-B inhibitors can delay the initial phase of alpha-synuclein aggregation, known as the nucleation phase. uniprot.org Furthermore, they appear to promote the formation of less toxic structures, such as alpha-synuclein dimers, while inhibiting the formation of linear and sheet-like structures that are characteristic of pathological aggregates. uniprot.org Beyond preventing formation, MAO-B inhibition has also been found to facilitate the clearance of alpha-synuclein. This is achieved by promoting the secretion of detergent-insoluble alpha-synuclein via a non-classical secretion pathway mediated by ABC transporters, thereby reducing the intracellular accumulation of aggregated protein. Evidence also suggests a relationship between MAO-B expression and alpha-synuclein, where elevated MAO-B can potentially favor the loss of dopaminergic terminals, while inhibitors like rasagiline can suppress alpha-synuclein cleavage, a process that can promote aggregation. researchgate.net
Preclinical Efficacy and Mechanistic Studies of Mao B in 5 in Disease Models
In Vitro Studies on Mao-B-IN-5 Efficacy
Specific in vitro studies focusing solely on this compound were not found in the provided search results. Research on MAO-B inhibitors in general involves various in vitro assays to understand their mechanisms of action and effects at the cellular level.
Enzyme Activity Assays and Inhibition Kinetics
Detailed enzyme activity assays and inhibition kinetics specifically for this compound were not available in the search results. Studies on MAO-B inhibitors typically involve determining the half maximal inhibitory concentration (IC50) and the inhibition constant (Ki) to assess their potency and the nature of their interaction with the MAO-B enzyme (e.g., competitive, non-competitive, irreversible). mdpi.comresearchgate.netnih.govactivemotif.com
Cell-Based Assays for Neuroprotection and Cellular Health
Specific cell-based assays evaluating the neuroprotective effects and impact on cellular health of this compound were not found. Preclinical research on MAO-B inhibitors often utilizes cell culture models to investigate their ability to protect neuronal cells from various insults, reduce oxidative stress, and promote cell survival. explorationpub.comnih.govscientificarchives.commdpi.comnih.govspandidos-publications.commdpi.com
Effects on Cancer Cell Proliferation and Apoptosis (if applicable)
Studies specifically on the effects of this compound on cancer cell proliferation and apoptosis were not present in the search results. Research on MAO-B inhibitors in cancer explores their potential to inhibit cancer cell growth and induce programmed cell death. nih.govresearchgate.netnih.govresearchgate.netuniba.it
In Vivo Studies of this compound in Animal Models
Specific in vivo studies utilizing this compound in animal models were not detailed in the search results. Animal models are crucial for evaluating the efficacy of potential therapeutic compounds in a complex biological system.
Neurodegenerative Disease Models
Specific studies investigating this compound in neurodegenerative disease models were not found. MAO-B inhibitors have been extensively studied in various animal models of neurodegenerative diseases, particularly Parkinson's disease. explorationpub.comnih.govscientificarchives.commdpi.comnih.govmdpi.combiorxiv.orgnih.govplos.orgjneurosci.orgen-journal.orgembopress.org
Parkinson's Disease Models (e.g., MPTP, 6-OHDA, alpha-synuclein (B15492655) overexpression models)
Specific findings regarding the efficacy of this compound in Parkinson's disease animal models such as MPTP, 6-OHDA, or alpha-synuclein overexpression models were not available in the provided search results. These models are commonly used to mimic aspects of Parkinson's pathology and evaluate the potential therapeutic effects of compounds. explorationpub.comnih.govscientificarchives.commdpi.comnih.govmdpi.combiorxiv.orgnih.govplos.orgjneurosci.orgen-journal.orgembopress.org Studies on other MAO-B inhibitors in these models have explored effects on dopaminergic neuronal survival, motor symptoms, and alpha-synuclein aggregation. explorationpub.comnih.govmdpi.comnih.govmdpi.combiorxiv.orgplos.orgjneurosci.orgen-journal.orgembopress.org
Alzheimer's Disease Models (e.g., transgenic models of cognitive deficits)
MAO-B activity is observed to increase in brain tissue, cerebrospinal fluid, and platelets from Alzheimer's disease (AD) patients over time, suggesting its potential as a disease biomarker uniroma1.it. Elevated MAO-B expression, particularly in reactive astrocytes surrounding amyloid-β deposits, is theorized to contribute to neurodegenerative mechanisms in AD by catalyzing the metabolism of monoamines and increasing the generation of reactive oxygen species (ROS) and hydrogen peroxide (H₂O₂) mdpi.com. This process may be a prodromal event in AD that continues throughout disease progression mdpi.com. MAO-B activity also contributes to the formation of amyloid-β plaques nih.gov.
Studies on the amyloid precursor protein/presenilin 1 (APP/PS1) model of AD have investigated the effects of MAO-B inhibitors on cognitive deficits. Short-term administration of the irreversible MAO-B-selective inhibitor, selegiline (B1681611), has been suggested to improve cognitive deficits in AD, potentially through the interaction between GABA and MAO-B nih.gov. However, prolonged treatment with selegiline in APP/PS1 mice failed to reduce aberrant astrocytic GABA levels and rescue memory impairment researchgate.net. This was attributed to increased activity in compensatory genes for diamine oxidase (DAO), a GABA-synthesizing enzyme researchgate.net. A newly developed reversible MAO-B inhibitor, KDS2010, did not induce compensatory mechanisms during long-term treatment in APP/PS1 mice, significantly attenuating increased astrocytic GABA levels and astrogliosis, enhancing synaptic transmission, and rescuing learning and memory impairments researchgate.net. This suggests that reversible MAO-B inhibition might circumvent the limitations observed with irreversible inhibitors in AD models researchgate.net.
Assessment of Neuroprotective Outcomes
MAO-B inhibitors have demonstrated neuroprotective potential in preclinical studies uniroma1.itexplorationpub.comnih.gov. This neuroprotective effect may be linked to their ability to shield neurons from harmful byproducts of dopamine (B1211576) breakdown, such as dihydroxy acetaldehyde (B116499) and hydrogen peroxide explorationpub.com. Research indicates that MAO-B inhibitors can regulate cell toxicity, α-synuclein aggregation, and mitochondrial apoptosis, all of which contribute to strong neuroprotective effects explorationpub.com.
Beyond enzyme inhibition, MAO-B inhibitors may exert neuroprotective effects through additional mechanisms. The propargylamine (B41283) structures found in some MAO-B inhibitors, like selegiline and rasagiline (B1678815), are believed to contribute to neuroprotection independently of MAO-B inhibition explorationpub.com. These compounds can increase the expression levels of nerve growth factors and brain-derived neurotrophic factors, further contributing to their neuroprotective effects explorationpub.com. MAO-B inhibitors may also interact with the outer mitochondrial membrane, potentially preventing neurotoxin-induced collapse of mitochondrial membrane potentials and upregulating anti-apoptotic proteins like BCL2 psychiatry-psychopharmacology.com.
Non-Motor Symptom Models (e.g., fatigue, sleep disturbances)
MAO-B inhibitors have shown promise for the treatment of non-motor symptoms in Parkinson's disease (PD), such as fatigue and sleep disturbances explorationpub.comresearchgate.net. Fatigue is a common and debilitating non-motor symptom in PD, significantly affecting quality of life nih.gov. While the precise role of MAO-B inhibitors in alleviating fatigue remains under investigation, some evidence suggests potential benefits nih.gov.
Studies have explored the effects of MAO-B inhibitors like selegiline and rasagiline on fatigue and sleep disturbances in PD models and patients. Selegiline has shown effectiveness in improving fatigue in animal models, supporting its potential utility in treating fatigue and motivational impairments nih.gov. Rasagiline has been associated with reduced fatigue progression in early PD, with some studies indicating significant improvements compared to placebo nih.gov. Sleep disorders are also highly prevalent in PD patients, and while dopaminergic therapies can sometimes precipitate sleep disturbances, MAO-B inhibitors may play a role in managing these symptoms researchgate.netfrontiersin.org.
Cancer Models (e.g., glioblastoma, colorectal cancer xenografts, in vivo tumor growth inhibition)
Overexpression of MAO-B has been implicated in the pathogenesis of several cancers, including glioblastoma and colorectal cancer nih.govresearchgate.net. This is primarily linked to the increased production of reactive oxygen species (ROS) generated by the oxidative deamination activity of MAO-B, which may create a microenvironment conducive to tumor initiation and progression nih.gov. Inhibition of MAO-B has been shown to impede cell proliferation, positioning it as a potential therapeutic target in oncology nih.gov.
Various MAO-B inhibitors have demonstrated promise in inhibiting tumor growth and inducing apoptosis across different cancer types in preclinical settings nih.gov. In colorectal cancer, MAO-B was found to be significantly overexpressed in tumor tissues compared to normal tissue, with higher expression levels observed in advanced stages nih.govresearchgate.net. High MAO-B expression was also strongly correlated with poor disease-specific and disease-free survival nih.govresearchgate.net. This suggests a role for MAO-B in colorectal cancer progression researchgate.net.
In glioblastoma models, while direct studies on this compound were not found in the provided context, research on other approaches targeting glioblastoma has been conducted. For instance, mesenchymal stromal cells (MSCs) have been explored as therapeutic tools and have shown the ability to delay tumor growth in mouse glioblastoma models thno.org. Combination therapies are also being investigated for glioblastoma due to its aggressive nature and resistance to conventional treatments mdpi.com. The implication of MAO-B overexpression in glioblastoma suggests that MAO-B inhibitors could hold potential in this area, warranting further investigation.
Neurochemical and Biochemical Alterations in Animal Brains
Inhibition of MAO-B can lead to significant neurochemical and biochemical alterations in animal brains, primarily by affecting the metabolism of monoamine neurotransmitters. MAO-B inhibitors work by blocking the enzyme's ability to degrade dopamine in the brain, which leads to increased dopamine levels explorationpub.com. This increase in dopamine is a key mechanism by which MAO-B inhibitors help reduce motor symptoms in conditions like Parkinson's disease explorationpub.com.
Beyond dopamine, MAO-B also plays a role in the metabolism of other amines, including phenylethylamine (PEA) nih.gov. Studies in MAO-B deficient mice have shown increased levels of PEA in the brain nih.gov. These changes in PEA levels have been associated with alterations in dopamine D₂-like receptors, suggesting indirect effects on other biochemical systems nih.gov.
Furthermore, MAO-B is increasingly recognized for its involvement in astrocytic GABA synthesis scientificarchives.com. In reactive astrocytes, upregulated MAO-B activity enhances GABA production, which can lead to excessive tonic inhibition and disrupt neuronal excitability and synaptic function scientificarchives.com. MAO-B-mediated metabolism also generates reactive oxygen species (ROS), such as hydrogen peroxide, contributing to oxidative stress and neuroinflammation scientificarchives.com. Inhibiting MAO-B could potentially reduce neuroinflammation and improve GABAergic function scientificarchives.com. Studies in AD models have shown that inhibiting MAO-B can decrease reactive astrocyte-linked generation of GABA nih.gov.
The chronic elevation of monoamines due to the absence of MAO A and MAO B has been shown to cause functional alterations in animal brains, accompanied by changes in the cellular mechanisms underlying learning and memory pnas.org. For instance, combined deficiency of MAO A and B in mice resulted in elevated levels of serotonin (B10506), norepinephrine, dopamine, and β-phenylethylamine, which were associated with abnormal fear conditioning and alterations in NMDA glutamate (B1630785) receptor subunits in the hippocampus pnas.org.
Neurochemical Alterations Observed with MAO-B Inhibition (Based on general MAO-B inhibitor studies)
| Neurotransmitter/Substance | Effect of MAO-B Inhibition (Preclinical) | Reference |
| Dopamine | Increased levels | explorationpub.comnih.gov |
| Phenylethylamine (PEA) | Increased levels (in MAO-B deficiency) | nih.gov |
| GABA | Decreased synthesis (in reactive astrocytes) | nih.govscientificarchives.com |
| Reactive Oxygen Species (ROS) | Decreased production | scientificarchives.com |
| Hydrogen Peroxide (H₂O₂) | Decreased production | scientificarchives.com |
Structure Activity Relationships Sar and Rational Design of Mao B in 5 Analogues
Identification of Key Structural Moieties for MAO-B Inhibition
Across various classes of MAO-B inhibitors, certain structural components, or moieties, are consistently found to be crucial for effective inhibition. These moieties often engage in specific interactions with the enzyme's active site. For many inhibitors, a core heterocyclic ring system serves as a scaffold to correctly orient other functional groups. For instance, in the coumarin (B35378) and chromone (B188151) classes of inhibitors, the benzopyran-2-one and benzopyran-4-one cores, respectively, are fundamental to their inhibitory activity. nih.govresearchgate.net Similarly, indole (B1671886) and indazole cores have been identified as privileged scaffolds in the development of potent MAO-B inhibitors. researchgate.net
The presence of an aromatic ring is another common feature, often involved in π-π stacking interactions with aromatic amino acid residues within the MAO-B active site. mdpi.com The specific nature and substitution pattern of these aromatic moieties can significantly influence the inhibitor's affinity and selectivity.
Analysis of Substituent Effects on Potency and Selectivity
The addition or modification of chemical groups (substituents) on the core scaffold of a MAO-B inhibitor can have a profound impact on its potency and its selectivity for MAO-B over the related MAO-A isoenzyme. The size, electronic properties (electron-donating or electron-withdrawing), and position of these substituents are all critical factors.
For example, in a series of acacetin (B1665396) 7-O-methyl ether derivatives, the introduction of different ether linkages at the 4'-position was explored. It was found that certain substitutions led to compounds with Ki values in the low nanomolar range and over a thousand-fold selectivity for MAO-B over MAO-A. nih.gov This highlights how subtle changes to a molecule's periphery can fine-tune its interaction with the target enzyme. The "cheese effect," a hypertensive crisis associated with non-selective MAO inhibitors, underscores the critical importance of achieving high selectivity for MAO-B. nih.gov
| Scaffold Class | Substituent Modification | Impact on Activity |
| Acacetin Derivatives | Alkoxy groups at 4'-position | Modulates potency and selectivity |
| Coumarins | Substitution on the phenyl ring | Influences binding affinity |
| Indole-based Inhibitors | N-substitution and carboxamide modifications | Affects potency and selectivity |
Ligand-Enzyme Interaction Analysis
Understanding how an inhibitor binds to the MAO-B enzyme at a molecular level is crucial for rational drug design. This is often achieved through a combination of experimental techniques like X-ray crystallography and computational methods such as molecular docking and molecular dynamics simulations.
The active site of MAO-B is characterized by a bipartite cavity: a more hydrophilic entrance cavity and a hydrophobic substrate cavity, which together have a volume of approximately 700 ų. nih.govparkinson.org The enzyme contains a covalently bound flavin adenine (B156593) dinucleotide (FAD) cofactor, which is essential for its catalytic activity. parkinson.org
Inhibitors typically bind within this active site, positioning themselves to interact with key residues and often orienting a specific moiety towards the FAD cofactor. nih.gov The dynamics of this binding, including the conformational changes that both the ligand and the enzyme may undergo, are critical for establishing a stable and effective inhibitory interaction. For reversible inhibitors, the binding is non-covalent, involving forces such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. rcsb.org
Several amino acid residues within the MAO-B active site have been identified as playing a pivotal role in inhibitor binding. The "aromatic cage," formed by Tyr398 and Tyr435, is a key feature that interacts with the aromatic portions of many inhibitors through π-π stacking. nih.govresearchgate.net
Other important residues include:
Ile199: This residue acts as a "gatekeeper" between the entrance and substrate cavities. Its conformation can influence which molecules can access the deeper parts of the active site. dntb.gov.ua
Cys172: This residue can form hydrogen bonds with inhibitors, contributing to their binding affinity. mdpi.comnih.gov
Leu171 and Tyr326: These residues are also located at the junction of the two cavities and are important for the selectivity of inhibitors for MAO-B over MAO-A. nih.gov
Interactions with these and other residues, such as Gln206 and Ile316, collectively determine the binding affinity and orientation of an inhibitor within the active site. nih.govmdpi.com
Scaffold Hopping and Lead Optimization Strategies
Once a promising lead compound is identified, medicinal chemists employ various strategies to optimize its properties. "Scaffold hopping" is a technique used to design new compounds by replacing the central core structure (scaffold) of a known inhibitor with a structurally different one, while maintaining the key pharmacophoric features required for biological activity. nih.gov This can lead to the discovery of novel chemical classes of inhibitors with improved properties, such as better potency, selectivity, or pharmacokinetic profiles.
Lead optimization is an iterative process that involves making small, systematic modifications to a lead compound and evaluating the impact on its activity. This can involve altering substituent groups, changing linker lengths, or modifying the core scaffold to enhance interactions with the target enzyme and improve drug-like properties. nih.gov
Rational Design Principles for Novel MAO-B Inhibitor Derivatives
The rational design of new MAO-B inhibitors is guided by a deep understanding of the enzyme's structure and the principles of ligand-enzyme interactions. Key principles include:
Structure-Based Drug Design (SBDD): This approach utilizes the three-dimensional structure of the MAO-B active site, often obtained from X-ray crystallography, to design molecules that will fit snugly and interact favorably with key residues. nih.govrcsb.org
Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to the target. This model can then be used to search for new molecules with similar features.
Exploiting Selectivity Determinants: By specifically designing molecules that interact with residues that differ between MAO-B and MAO-A (e.g., Ile199 in MAO-B vs. Phe208 in MAO-A), researchers can achieve high selectivity. dntb.gov.ua
By applying these principles, scientists continue to develop novel, potent, and highly selective MAO-B inhibitors with the potential for improved therapeutic outcomes in the treatment of neurodegenerative diseases.
Advanced Computational Studies on Mao B in 5
Molecular Docking Analyses of Mao-B-IN-5
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the case of this compound, which is identified as compound D5 in its primary research publication, docking studies were performed to understand its binding mode within the active site of the MAO-B enzyme. scispace.com
The primary findings from the molecular docking analysis revealed that the high inhibitory activity of this compound is significantly attributed to enhanced hydrophobic interactions with the enzyme's binding pocket. scispace.com The inhibitor positions itself within the active site, allowing for favorable contacts with key amino acid residues that are crucial for its potent and selective inhibition. While the specific amino acid interactions are detailed within the full research article, the abstract highlights that these hydrophobic contacts are a key determinant of the compound's superior activity compared to other inhibitors like safinamide. scispace.com
Table 1: Summary of Molecular Docking Findings for this compound (Compound D5)
| Computational Method | Key Finding | Implication | Source |
|---|---|---|---|
| Molecular Docking | Enhanced hydrophobic interactions with the MAO-B active site. | The strong hydrophobic binding is a primary contributor to the high inhibitory potency of the compound. | scispace.com |
Pharmacophore Modeling for this compound Binding
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A search of publicly available scientific literature did not yield specific pharmacophore modeling studies focused exclusively on this compound. Such studies would typically define the key hydrogen bond donors, acceptors, hydrophobic centers, and aromatic rings of this compound that are critical for its interaction with the MAO-B active site.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. The primary research on this compound involved the synthesis and evaluation of a series of novel chiral fluorinated pyrrolidine (B122466) derivatives to establish a structure-activity relationship. scispace.com However, a specific, detailed QSAR model with statistical data (e.g., r², q²) for this compound was not available in the public domain. Such a model would quantitatively describe how different structural modifications in the pyrrolidine series affect the MAO-B inhibitory activity.
Molecular Dynamics Simulations of this compound-Enzyme Complexes
Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. This technique is used to assess the stability of the ligand-protein complex. At present, specific molecular dynamics simulation studies for the this compound complex with the MAO-B enzyme have not been reported in the accessible scientific literature. These simulations would be valuable to confirm the stability of the binding pose predicted by molecular docking and to analyze the dynamic behavior of the complex.
Binding Free Energy Calculations (e.g., MM-GBSA/MMPBSA)
Binding free energy calculations, such as Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA), are used to estimate the binding affinity of a ligand to a protein. These calculations provide a more quantitative measure of the interaction strength than docking scores alone. Detailed binding free energy calculations for this compound have not been made available in the public literature. Such calculations would provide a theoretical estimation of the binding free energy (ΔG), corroborating the experimentally observed high potency of the inhibitor.
Future Research Directions and Translational Perspectives for Mao B in 5
Investigation of Novel Molecular Targets Beyond MAO-B
While the primary target of Mao-B-IN-5 is MAO-B, future research aims to investigate whether this compound or its analogues interact with other biological targets. Studies on MAO-B inhibitors in general suggest potential effects beyond their canonical role in monoamine metabolism. These include influencing oxidative stress pathways, mitochondrial function, and potentially interacting with other enzymes or receptors implicated in disease pathology. explorationpub.comuniroma1.it For instance, some research on multi-target ligands incorporating MAO-B inhibition explores interactions with acetylcholinesterase (AChE), butyrylcholinesterase (BChE), or adenosine (B11128) A2A receptors (A2AAR). tandfonline.comtandfonline.comnih.govmdpi.comresearchgate.netannexpublishers.comtandfonline.comresearchgate.net Investigating such off-target or multi-target interactions for this compound could reveal additional therapeutic mechanisms or potential side effects, guiding future development. Techniques for this research would involve broad-spectrum enzyme activity assays and binding studies against panels of relevant biological targets.
Development of Multi-Target Directed Ligands Incorporating this compound Scaffolds
A significant trend in drug discovery for complex diseases, particularly neurodegenerative disorders, is the development of multi-target directed ligands (MTDLs). tandfonline.comnih.govmdpi.comresearchgate.net This approach involves designing single molecules that can modulate multiple biological targets simultaneously, aiming for enhanced efficacy and addressing the multifactorial nature of these conditions. Future research could focus on using the structural scaffold of this compound as a starting point for designing novel MTDLs. explorationpub.com By chemically linking the this compound structure or key pharmacophores to moieties that interact with other relevant targets (e.g., those involved in Aβ aggregation, tau phosphorylation, oxidative stress, or neuroinflammation), researchers could create compounds with a broader therapeutic profile. tandfonline.commdpi.comresearchgate.net This would involve rational drug design, synthesis of hybrid molecules, and subsequent evaluation of their inhibitory or modulatory activity against multiple targets.
Exploration of this compound in Emerging Disease Contexts
While MAO-B inhibitors are primarily known for their role in Parkinson's disease, research is expanding into their potential in other disease areas. Future studies could explore the therapeutic applicability of this compound in emerging disease contexts where MAO-B activity or related pathways are implicated. This includes other neurodegenerative conditions like Alzheimer's disease and amyotrophic lateral sclerosis (ALS), where MAO-B is involved in neurotransmitter metabolism and potentially neuroinflammation or oxidative stress. researchgate.netresearchgate.net Beyond neurological disorders, research suggests a role for MAO-B in certain cancers, such as colorectal and bladder cancer, indicating a potential avenue for investigation. mdpi.com Other areas mentioned for MAO-B inhibitors include epilepsy, Duchenne muscular dystrophy, multiple sclerosis, and ischemic brain injury. uniroma1.it Exploring the effects of this compound in relevant preclinical models and in vitro systems related to these conditions would be crucial for determining its potential in these emerging contexts.
Advanced Preclinical Model Development for this compound Evaluation
The accurate assessment of the therapeutic potential and pharmacological profile of compounds like this compound relies heavily on appropriate preclinical models. Future research needs include the development and utilization of more advanced preclinical models that better recapitulate the complexity of human diseases where MAO-B is involved. nih.gov For neurodegenerative diseases, this means developing models that mimic the progressive nature of neurodegeneration, rather than just acute insults. nih.gov These models could include improved animal models (e.g., transgenic models or those using specific neurotoxins like MPTP, while acknowledging the limitations of existing models) uniroma1.itnih.gov, as well as more complex in vitro systems such as induced pluripotent stem cell (iPSC)-derived neuronal cultures or organoids from patients. nih.gov Such models would allow for a more accurate evaluation of this compound's efficacy, pharmacokinetics, and potential off-target effects before moving to clinical studies.
Strategies for Enhancing Selectivity and Potency of this compound Analogues
Optimizing the pharmacological properties of MAO-B inhibitors, including this compound, remains a key area for future research. This involves developing strategies to enhance their selectivity for MAO-B over MAO-A, as well as improving their potency and pharmacokinetic profiles. explorationpub.comnih.govresearchgate.net Research approaches include structure-activity relationship (SAR) studies to understand how chemical modifications influence activity and selectivity. tandfonline.comresearchgate.netnih.gov Computational methods such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations play a crucial role in designing and predicting the properties of novel analogues. researchgate.netnih.govresearchgate.netfrontiersin.orgnih.govacs.orgmdpi.comfrontiersin.org Specific strategies might involve exploring different substituents on the core this compound structure, incorporating specific chemical motifs known to enhance MAO-B selectivity (e.g., certain furan (B31954) or benzothiazole (B30560) derivatives), or optimizing properties like lipophilicity for improved blood-brain barrier permeability. nih.govresearchgate.netfrontiersin.orgnih.govmdpi.comtandfonline.com The goal is to design analogues with improved therapeutic indices and reduced potential for off-target effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
